molecular formula C7H5BrN2S B6307337 6-Bromothieno[3,2-b]pyridin-2-amine CAS No. 1638768-57-6

6-Bromothieno[3,2-b]pyridin-2-amine

Cat. No. B6307337
CAS RN: 1638768-57-6
M. Wt: 229.10 g/mol
InChI Key: ZYZRSWYENLXTHO-UHFFFAOYSA-N
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Description

6-Bromothieno[3,2-b]pyridin-2-amine is a chemical compound with the molecular formula C7H5BrN2S . It has a molecular weight of 229.10 g/mol . This compound is a derivative of pyridine .


Synthesis Analysis

The synthesis of compounds similar to 6-Bromothieno[3,2-b]pyridin-2-amine has been reported. For instance, N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions were mild and metal-free .


Molecular Structure Analysis

The molecular structure of 6-Bromothieno[3,2-b]pyridin-2-amine consists of a bromine atom, a nitrogen atom, and a sulfur atom attached to a bicyclic ring system . The exact 3D structure can be found in chemical databases .

Scientific Research Applications

Future Directions

The future directions for the study of 6-Bromothieno[3,2-b]pyridin-2-amine and related compounds could involve further exploration of their synthesis, chemical reactions, and potential biological applications . The development of novel synthetic methods and the investigation of these compounds’ therapeutic value could be areas of interest .

properties

IUPAC Name

6-bromothieno[3,2-b]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2S/c8-4-1-6-5(10-3-4)2-7(9)11-6/h1-3H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZRSWYENLXTHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1SC(=C2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromothieno[3,2-b]pyridin-2-amine

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